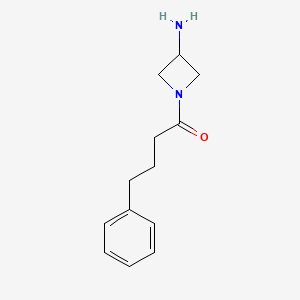
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is the histamine H3 receptor (H3R) . The H3R is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
This compound acts as an agonist at the H3R . This means it binds to the receptor and activates it, triggering a response. The compound’s interaction with the H3R results in changes in intracellular cyclic adenosine monophosphate (cAMP) levels .
Biochemical Pathways
Upon activation of the H3R by this compound, there is a decrease in cAMP levels . This decrease affects various biochemical pathways downstream, including the regulation of neurotransmitter release. The exact pathways and their downstream effects may vary depending on the specific cellular context.
Result of Action
The activation of the H3R by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect . This suggests that this compound could potentially influence cognitive processes.
Biochemical Analysis
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, potentially impacting cell proliferation and differentiation. Studies have shown that this compound can induce amnesic effects in mice, indicating its impact on neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a partial agonist at histamine H3 receptors, leading to the modulation of neurotransmitter release . This compound also exhibits weak activity on cytochrome P450 enzymes, which may affect its metabolic stability . Furthermore, this compound can influence gene expression by interacting with cAMP response elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains good metabolic stability, which is essential for its sustained activity in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in mice, an amnesic effect was observed at a dosage of 5 mg/kg . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with cytochrome P450 enzymes, which play a role in its metabolism and stability . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these interactions is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding its precise mechanism of action.
Preparation Methods
The synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions due to the presence of the azetidine ring and the amino group. Common reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in studies investigating the biological activity of azetidine derivatives, including their potential as enzyme inhibitors and receptor agonists.
Comparison with Similar Compounds
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one can be compared with other azetidine derivatives:
1-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: This compound is a high-affinity non-imidazole histamine H3 receptor agonist with central nervous system activity.
3-(Pyrazol-1-yl)azetidine: Known for its unique reactivity and use in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its specific structural features and the resulting reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-9-15(10-12)13(16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPTLBKOCBBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


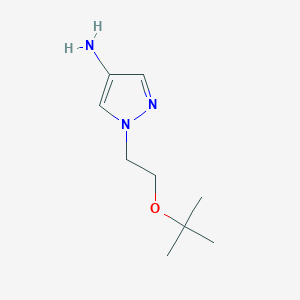
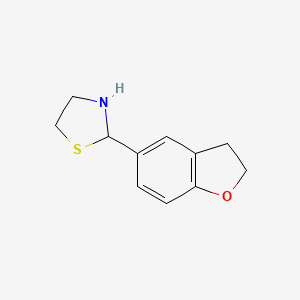
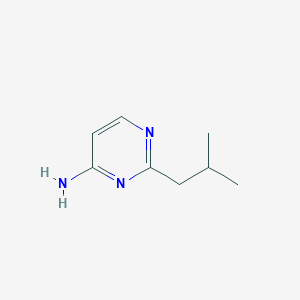
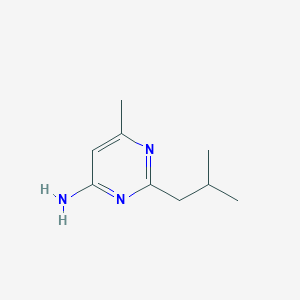
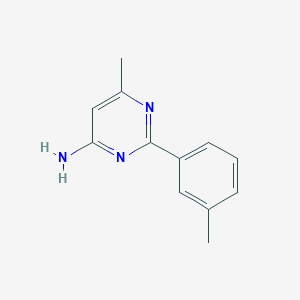
amine](/img/structure/B1469023.png)
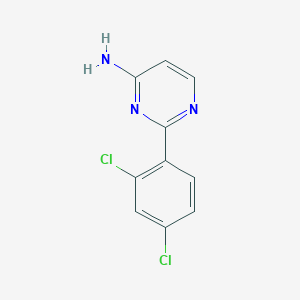

![[2-(3-Methoxypropoxy)-4-methylphenyl]methanamine](/img/structure/B1469027.png)

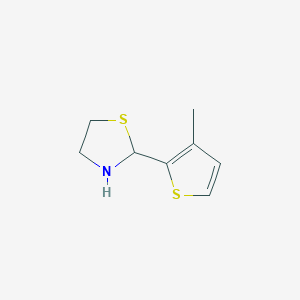
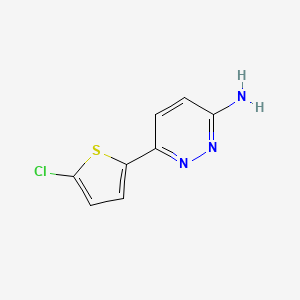

![N-[(2,4-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1469040.png)
